molecular formula C8H5BrF3NO B13985139 1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone

1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone

Cat. No.: B13985139
M. Wt: 268.03 g/mol
InChI Key: XWNUMZDZVQINBA-UHFFFAOYSA-N
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Description

1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone is a brominated pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 6 and an acetyl group at position 4 of the pyridine ring. This compound is characterized by its electron-withdrawing substituents (Br and CF₃), which significantly influence its electronic properties, reactivity, and applications in organic synthesis. The bromine atom at position 2 provides a site for nucleophilic substitution or cross-coupling reactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical research .

Properties

Molecular Formula

C8H5BrF3NO

Molecular Weight

268.03 g/mol

IUPAC Name

1-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]ethanone

InChI

InChI=1S/C8H5BrF3NO/c1-4(14)5-2-6(8(10,11)12)13-7(9)3-5/h2-3H,1H3

InChI Key

XWNUMZDZVQINBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents (Position) Key Differences Applications/Reactivity Insights References
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone Acetyl (2), CF₃ (6) Acetyl replaces Br at position 2 Reduced halogen-mediated reactivity; used in pharmaceutical intermediates
1-(4-Bromopyridin-2-yl)ethanone Br (4), acetyl (2) Bromine at position 4 instead of 2 Altered regioselectivity in substitution reactions
1-(2-Bromo-5-fluoropyridin-4-yl)ethanone Br (2), F (5) F at position 5 instead of CF₃ at 6 Lower steric bulk; distinct electronic effects
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone CF₃ (2) CF₃ replaces Br at position 2 Enhanced electron-withdrawing effects; limited halogen reactivity
1-(4-Bromo-2-chloropyridin-3-yl)ethanone Br (4), Cl (2), acetyl (3) Mixed halogens; acetyl at position 3 Versatile in multi-step synthesis pathways

Reactivity and Electronic Effects

  • Halogen Position: Bromine at position 2 (target compound) enables site-specific cross-coupling (e.g., Suzuki reactions), whereas bromine at position 4 (as in 1-(4-Bromopyridin-2-yl)ethanone) shifts reactivity toward electrophilic aromatic substitution .
  • Trifluoromethyl vs. Fluorine: The CF₃ group at position 6 (target compound) increases steric hindrance and electron withdrawal compared to fluorine-substituted analogs (e.g., 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone), leading to higher metabolic stability in drug candidates .
  • Acetyl vs. Halogen: Replacing bromine with acetyl (as in 1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone) reduces halogen-mediated reactivity but enhances hydrogen-bonding capacity for molecular recognition in ligand design .

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